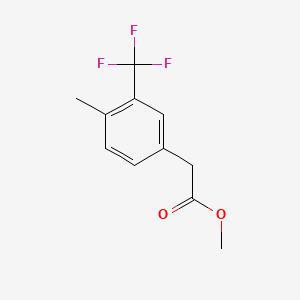

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7-3-4-8(6-10(15)16-2)5-9(7)11(12,13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYCASKFLHIXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate

An In-depth Technical Guide to Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core physicochemical properties, robust synthetic protocols, detailed analytical methodologies, and critical safety information, grounded in established scientific principles and authoritative data.

Molecular Identity and Core Physicochemical Properties

This compound is a substituted phenylacetate ester. The presence of both a methyl and a trifluoromethyl group on the aromatic ring creates a unique electronic and steric environment, making it a valuable building block for introducing this specific moiety into larger, more complex molecules.

The trifluoromethyl group is of particular importance in drug development. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Table 1: Core Identifiers and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate | [1] |

| CAS Number | 1261553-60-9 | [1] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [1] |

| Molecular Weight | 232.20 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F | [1] |

| InChIKey | QNYCASKFLHIXOY-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 3.3 | [1] |

| H-Bond Donor Count | 0 | [1] |

| H-Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 |[1] |

1.1. Experimental Physical Properties: A Comparative Analysis

Table 2: Experimental Properties of Isomeric Phenylacetates

| Compound | CAS Number | Boiling Point (°C) | Physical Form | Source |

|---|---|---|---|---|

| Methyl 2-[3 -(trifluoromethyl)phenyl]acetate | 62451-84-7 | 211 | Liquid | [3] |

| Methyl 2-[4 -(trifluoromethyl)phenyl]acetate | 135325-18-7 | 219.9 (± 35.0) | Liquid | |

Based on this data, the target compound is expected to be a liquid with a boiling point in the range of 210-225 °C at atmospheric pressure.

Synthesis and Chemical Reactivity

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)phenylacetic acid.

2.1. Recommended Synthetic Protocol: Fischer Esterification

This protocol is based on a well-established procedure for the synthesis of a closely related isomer and is expected to provide a high yield of the desired product.[3]

Causality: The reaction mechanism involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the target ester. Using methanol as the solvent ensures a large molar excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-methyl-3-(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous methanol (10-15 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) while stirring in an ice bath to manage the initial exotherm.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-16 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with water (10 volumes) and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 5 volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.

Analytical Characterization and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system for structural confirmation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted spectra are based on established chemical shift principles and data from analogous fluorinated aromatic compounds.[4]

-

¹H NMR:

-

Aromatic Region (δ 7.2-7.5 ppm): Three protons exhibiting a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (δ ~3.7 ppm): A sharp singlet integrating to two protons (-CH₂-).

-

Ester Methyl (δ ~3.6 ppm): A sharp singlet integrating to three protons (-OCH₃).

-

Aryl Methyl (δ ~2.4 ppm): A sharp singlet integrating to three protons (Ar-CH₃).

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~171 ppm): Ester carbonyl signal.

-

Aromatic Carbons (δ 125-140 ppm): Signals corresponding to the six aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet (²JCF ≈ 30-35 Hz).

-

Trifluoromethyl Carbon (δ ~124 ppm): A distinct quartet with a large coupling constant (¹JCF ≈ 270-275 Hz).

-

Ester & Benzylic Carbons (δ ~52 ppm, ~40 ppm): Signals for the -OCH₃ and -CH₂- carbons, respectively.

-

Aryl Methyl Carbon (δ ~20 ppm): Signal for the Ar-CH₃ carbon.

-

-

¹⁹F NMR:

-

A single, sharp signal is expected in the region of δ -62 to -64 ppm (relative to CFCl₃), which is characteristic of a trifluoromethyl group attached to an aromatic ring.

-

3.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 232.07.

-

Common Fragments: Look for the loss of the methoxy group (-•OCH₃, m/z = 201) and the carbomethoxy group (-•COOCH₃, m/z = 173). The fragment corresponding to the substituted benzyl cation (m/z = 173) is expected to be a prominent peak.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ .

-

C-F Stretches: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹ .

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be extrapolated from its close isomers.[5][6] A compound-specific risk assessment should always be performed before handling.

-

Potential Hazards (based on isomers):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Recommended storage is at room temperature.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals. Its utility lies in its ability to introduce the 4-methyl-3-(trifluoromethyl)phenylacetyl moiety, which can impart desirable properties to a lead compound, including:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Increased Lipophilicity: The CF₃ group increases the overall lipophilicity of a molecule, which can improve its ability to cross cellular membranes.

-

Modulation of pKa: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and solubility.

This building block is therefore of high interest to medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

References

-

PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc (2024). Methyl [3-(trifluoromethyl)phenyl]acetate. Available at: [Link]

- Supporting Information (undated). General experimental procedures and characterization data. Available upon request from the original publication.

-

PubChem (2024). GW-0742. National Center for Biotechnology Information. Available at: [Link]

-

Molekula (2024). METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE. Available at: [Link]

-

PubChem (2024). Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses (2024). methyl 2-(2-acetylphenyl)acetate. Available at: [Link]

-

ACS Publications (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids. Available at: [Link]

-

Wikipedia (2024). Methyl phenylacetate. Wikimedia Foundation. Available at: [Link]

Sources

- 1. This compound | C11H11F3O2 | CID 71744206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 [sigmaaldrich.cn]

- 3. METHYL 3-(TRIFLUOROMETHYL)PHENYLACETATE | 62451-84-7 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 [sigmaaldrich.cn]

Spectroscopic Profile of 3-[2-(Trifluoromethyl)phenyl]tetrahydrofuran-3-ol: A Predictive Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The compound 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol (C₁₁H₁₁F₃O₂), a molecule featuring a trifluoromethylated aromatic ring, a tetrahydrofuran moiety, and a tertiary alcohol, presents a unique spectroscopic challenge. Due to the absence of publicly available experimental spectra for this specific molecule, this in-depth technical guide provides a comprehensive, predicted spectroscopic characterization based on the analysis of its constituent functional groups and data from structural analogs. This predictive approach not only offers a robust analytical framework for this particular compound but also serves as a methodological guide for characterizing novel molecules.

This guide will delve into the predicted Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol. Each section will detail a standard experimental protocol, present the predicted spectral data in tabular format, and provide a thorough interpretation of the expected spectral features, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Key Features

The structure of 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol is foundational to predicting its spectroscopic behavior.

Caption: Molecular structure of 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A sample of 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol (approximately 10-20 mg) would be dissolved in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.[1]

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tetrahydrofuran ring protons, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 - 7.4 | Multiplet | 4H | Ar-H | The aromatic protons on the trifluoromethyl-substituted ring are expected in the downfield region. The ortho-substitution pattern will lead to a complex multiplet.[1][2] |

| ~4.5 - 3.8 | Multiplet | 4H | -CH₂-O- | The methylene protons of the tetrahydrofuran ring adjacent to the oxygen atom will be deshielded and appear as a multiplet.[3][4] |

| ~2.4 - 2.1 | Multiplet | 2H | -CH₂- | The other methylene protons of the tetrahydrofuran ring will be in a more upfield region. |

| ~3.0 - 4.0 (broad) | Singlet | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.[1] |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 120 | Ar-C | Aromatic carbons will appear in this region. The carbon attached to the CF₃ group will be a quartet due to C-F coupling.[2][5] |

| ~125 (q, ¹JCF ≈ 270 Hz) | -CF₃ | The trifluoromethyl carbon will be a quartet with a large coupling constant.[2] |

| ~75 - 70 | C-OH | The tertiary carbon bearing the hydroxyl group. |

| ~70 - 65 | -CH₂-O- | The carbons of the tetrahydrofuran ring adjacent to the oxygen atom.[3] |

| ~40 - 35 | -CH₂- | The remaining carbon of the tetrahydrofuran ring. |

¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is highly specific for fluorine-containing compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | Singlet | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region.[6][7][8][9][10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on a diamond ATR (Attenuated Total Reflectance) crystal, or a KBr pellet of the sample would be prepared. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 (broad) | Strong | O-H stretch | Characteristic of the hydroxyl group of the tertiary alcohol.[11] |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch | From the C-H bonds of the tetrahydrofuran ring. |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |

| ~1350 - 1100 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group give rise to strong absorptions in this region.[12] |

| ~1100 - 1000 | Strong | C-O stretch | Characteristic of the alcohol and ether C-O bonds.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or a gas chromatograph. An ionization energy of 70 eV is typically used.

Predicted Mass Spectrometry Fragmentation

The molecular ion peak (M⁺˙) is expected at m/z 232. The fragmentation is likely to be directed by the functional groups.

Caption: Proposed key fragmentation pathways for 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol.

| m/z | Proposed Fragment | Proposed Loss |

| 232 | [C₁₁H₁₁F₃O₂]⁺˙ (Molecular Ion) | - |

| 201 | [C₁₀H₈F₃O]⁺˙ | •CH₂OH |

| 173 | [C₉H₈F₃]⁺ | - C₂H₃O₂• |

| 145 | [C₇H₄F₃]⁺ | - C₄H₇O₂• |

| 87 | [C₄H₇O₂]⁺ | - C₇H₄F₃• |

The fragmentation is predicted to involve the loss of the tetrahydrofuran ring or parts of it, as well as the loss of the trifluoromethyl group. The fragment at m/z 145, corresponding to the trifluoromethylphenyl cation, is expected to be a prominent peak.[13][14][15][16] The loss of water from the molecular ion is also a possibility for alcohols, but may be less favorable for tertiary alcohols that cannot undergo simple dehydration.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of 3-[2-(trifluoromethyl)phenyl]tetrahydrofuran-3-ol. By leveraging data from structural analogs and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry. This guide is intended to serve as a valuable resource for the identification and characterization of this molecule and as a methodological template for the analysis of other novel compounds for which experimental data is not yet available. The presented protocols and interpretations are grounded in established scientific literature, ensuring a high degree of confidence in the predicted data.

References

- Prosser, R. S., & Kitevski-LeBlanc, J. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-27.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem.

- Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses, (5), 234-235.

- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Dagaut, P., & Karsenty, F. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Energy & Fuels, 26(5), 2771-2779.

- Beilstein Journals. (2011).

- Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5)IR1.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Washington. (n.d.). Fluorine NMR.

- Life Sciences. (n.d.). Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with.

- The Royal Society of Chemistry. (n.d.).

- The Benicewicz Group. (n.d.).

- PubChem. (n.d.). (-)-3-Hydroxytetrahydrofuran.

- PubChem. (n.d.). 3-Phenyl-tetrahydrofuran.

- NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol.

- SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum.

- ChemicalBook. (n.d.). 3-Hydroxytetrahydrofuran(453-20-3) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzyl alcohol 97 346-06-5.

- Texas A&M University. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*.

- ChemicalBook. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1 H NMR.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzyl alcohol 97 346-06-5.

- Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.

- MedchemExpress.com. (n.d.). (S)-Tetrahydrofuran-3-ol (Synonyms: (+)-3-Hydroxytetrahydrofuran).

- PubChem. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran.

- NIST. (n.d.). 3-Furanol, tetrahydro-.

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (2009). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or....

- PubChem. (n.d.). 3-Phenylfuran.

- NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts.

- Benchchem. (n.d.). 3-Phenyl-tetrahydrofuran CAS 16766-63-5.

- ACS Publications. (1975). Tetrahydrofuran decomposition. Condensation of solvent fragment with benzophenone and trityllithium | The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2020, May 30). 11.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 3-Hydroxytetrahydrofuran(453-20-3) 13C NMR spectrum [chemicalbook.com]

- 4. (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR [m.chemicalbook.com]

- 5. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR [m.chemicalbook.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. biophysics.org [biophysics.org]

- 11. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) IR Spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi | 2 Citations [scispace.com]

- 15. notes.fluorine1.ru [notes.fluorine1.ru]

- 16. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate (CAS 1261553-60-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate, registered under CAS number 1261553-60-9, is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research.[1] The presence of a trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the available physicochemical data for this compound, offering insights into its molecular characteristics and guidance for its analytical determination.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity is foundational for all subsequent research and development activities.

IUPAC Name: methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate[1]

Synonyms:

-

Methyl 4-methyl-3-trifluoromethylphenylacetate

-

Benzeneacetic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester[1]

Molecular Formula: C₁₁H₁₁F₃O₂[1]

Molecular Weight: 232.20 g/mol [1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

| Property | Predicted Value | Source |

| XLogP3 | 3.3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Refractive Index | 1.46 | PubChem[1] |

| Molar Refractivity | 51.0 cm³ | PubChem[1] |

Expert Insights: The predicted XLogP3 value of 3.3 suggests that this compound is moderately lipophilic. This has implications for its potential membrane permeability and aqueous solubility. The low Topological Polar Surface Area (TPSA) further supports the likelihood of good membrane permeability. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with polar solvents and biological targets.

Analytical Methodologies

The accurate quantification and characterization of this compound are essential for quality control and research purposes. Based on the structural features of the molecule, the following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of organic molecules. For a compound with the structural characteristics of this compound, a reversed-phase HPLC method is highly suitable.

Workflow for HPLC Method Development:

Caption: A generalized workflow for the HPLC analysis of this compound.

Detailed Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for compounds of this polarity. A starting point could be an isocratic elution with 60:40 (v/v) acetonitrile:water. The ratio can be optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for instance, 25 °C, to ensure reproducibility.

-

Detection: The aromatic ring in the molecule allows for UV detection. A wavelength of approximately 254 nm is a good starting point.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Calibration: For quantitative analysis, prepare a series of standard solutions of known concentrations and construct a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the expected volatility of this compound, GC-MS can be an effective analytical tool.

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

This program should be optimized based on preliminary runs.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural confirmation.

Expected ¹H NMR Spectral Features:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A singlet for the benzylic protons (-CH₂-) around 3.6 ppm.

-

A singlet for the aromatic methyl protons (-CH₃) around 2.4 ppm.

-

Signals in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the phenyl ring.

Expected ¹⁹F NMR Spectral Features:

-

A singlet for the trifluoromethyl group (-CF₃).

Safety and Handling

While specific toxicity data for CAS 1261553-60-9 is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 1261553-60-9) is a compound of interest for which detailed experimental physicochemical data is currently limited. This guide has compiled the available predicted data and outlined robust analytical methodologies based on its chemical structure. The provided protocols for HPLC, GC-MS, and the expected features in NMR spectra offer a solid foundation for researchers initiating work with this compound. As with any chemical, adherence to strict safety protocols is paramount.

References

-

PubChem. This compound. [Link]

Sources

literature survey on the synthesis of 4-methyl-3-(trifluoromethyl)phenylacetic acid derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methyl-3-(trifluoromethyl)phenylacetic acid and its derivatives is a critical process in the development of various pharmaceuticals. The unique structural features of this compound, particularly the trifluoromethyl group, impart significant and beneficial properties to bioactive molecules, including enhanced metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies, offering detailed protocols and a comparative analysis of the methodologies.

Strategic Approaches to Synthesis

The synthesis of 4-methyl-3-(trifluoromethyl)phenylacetic acid can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. The most prominent and effective methods include:

-

The Aryl Grignard Reaction Route: A classic and reliable method involving the formation of a Grignar reagent from an aryl halide.

-

The Willgerodt-Kindler Reaction Pathway: A powerful transformation that converts aryl methyl ketones into the corresponding phenylacetic acids.

-

Palladium-Catalyzed Cross-Coupling Reactions: A modern and versatile approach that offers high efficiency and broad substrate scope.

-

Leveraging Intermediates from Pharmaceutical Synthesis: Utilizing readily available intermediates from the synthesis of established drugs, such as Celecoxib.

This guide will delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Route 1: The Aryl Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds. In the context of synthesizing 4-methyl-3-(trifluoromethyl)phenylacetic acid, this approach typically begins with the corresponding brominated aromatic compound.

Experimental Protocol

A representative procedure for the synthesis of a substituted phenylacetic acid via a Grignard reagent is as follows:

-

Grignard Reagent Formation:

-

To a solution of an appropriate aryl bromide (e.g., 1-bromo-4-methyl-3-(trifluoromethyl)benzene) in an anhydrous ether solvent such as THF, add magnesium turnings.

-

Initiate the reaction, if necessary, with a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Reflux the mixture until the magnesium is consumed, yielding the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent to a low temperature (typically -78 °C).

-

Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

-

Workup and Isolation:

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

-

Rationale and Considerations

The success of the Grignard route hinges on the careful exclusion of moisture and protic solvents, which would quench the highly reactive Grignard reagent. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the Grignard reagent.

Route 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a direct pathway to phenylacetic acids from the more readily available aryl methyl ketones.[4][5] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[6][7]

Experimental Protocol

A general procedure for the Willgerodt-Kindler reaction is as follows:[5]

-

Thioamide Formation:

-

In a round-bottom flask, combine the starting acetophenone derivative (e.g., 4-methyl-3-(trifluoromethyl)acetophenone), sulfur, and morpholine.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis:

-

After cooling, add a solution of a strong base (e.g., aqueous sodium hydroxide) to the reaction mixture.

-

Heat the mixture to reflux to hydrolyze the thioamide intermediate to the corresponding carboxylate salt.

-

-

Workup and Isolation:

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the phenylacetic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

-

A phase-transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), can be employed to accelerate the hydrolysis step and improve yields.[5]

Causality Behind Experimental Choices

The use of a high-boiling secondary amine like morpholine is crucial as it also serves as the solvent. The reaction temperature is a critical parameter that influences the reaction rate and yield. The hydrolysis step is typically performed with a strong base to ensure complete conversion of the thioamide.

Route 3: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being at the forefront. The α-arylation of aryl acetic acid derivatives is a particularly relevant strategy for the synthesis of the target molecule.[8][9][10][11][12]

Conceptual Workflow

Figure 1: Conceptual workflow for Palladium-catalyzed α-arylation.

Key Considerations

The success of this approach relies on the judicious selection of the palladium catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[8] The reaction conditions, including solvent and temperature, must be carefully optimized to achieve high yields and selectivity. This method offers the advantage of milder reaction conditions compared to the Willgerodt-Kindler reaction.

Route 4: Synthesis from a Celecoxib Intermediate

The synthesis of the anti-inflammatory drug Celecoxib provides a readily available and advanced intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[13][14] This β-diketone can be synthesized via a Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.[13][15][16]

Synthetic Pathway

Figure 2: Synthetic pathway from a Celecoxib intermediate.

Transformation of the Intermediate

The 1,3-dione intermediate can potentially be converted to the desired phenylacetic acid through a reaction sequence such as the haloform reaction. This would involve cleavage of the C-C bond between the carbonyl groups. While this route requires further development, the commercial availability of the starting materials and the well-established initial condensation step make it an attractive strategy.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Features | Potential Advantages | Potential Disadvantages |

| Aryl Grignard Reaction | Aryl halide (e.g., 1-bromo-4-methyl-3-(trifluoromethyl)benzene) | Formation of a Grignard reagent followed by carboxylation. | Well-established, reliable for small to medium scale. | Sensitive to moisture and protic impurities, requires anhydrous conditions. |

| Willgerodt-Kindler Reaction | Aryl methyl ketone (e.g., 4-methyl-3-(trifluoromethyl)acetophenone) | One-pot conversion of a ketone to a phenylacetic acid. | Direct conversion, often uses readily available starting materials. | Harsh reaction conditions (high temperatures), potential for side products, environmental concerns with sulfur reagents. |

| Palladium-Catalyzed Cross-Coupling | Aryl halide and an acetic acid derivative | Catalytic C-C bond formation. | Milder reaction conditions, high yields, broad functional group tolerance. | Cost of palladium catalyst and ligands, requires careful optimization. |

| From Celecoxib Intermediate | 4'-Methylacetophenone | Utilizes a key intermediate from a known drug synthesis. | Access to a complex intermediate from simple precursors. | Requires further reaction steps to convert the intermediate to the final product, which may not be straightforward. |

Conclusion

The synthesis of 4-methyl-3-(trifluoromethyl)phenylacetic acid and its derivatives can be accomplished through a variety of strategic approaches. The choice of the optimal synthetic route will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The classical Grignard and Willgerodt-Kindler reactions remain valuable tools, while modern palladium-catalyzed methods offer milder and often more efficient alternatives. The innovative use of intermediates from established pharmaceutical syntheses also presents a promising avenue for the efficient production of these valuable compounds.

References

-

Wikipedia. Trifluoromethylation. [Link]

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.

- Zeevaart, J. G., et al. Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. CSIR Research Space.

- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.

- The Impact of Trifluoromethyl Groups in Organic Synthesis.

- Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters.

- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

- Draw the mechanism for the reaction converting acetophenone to phenyl acet

- Catalysis for Fluorination and Trifluoromethyl

- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.

- Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Chemistry Portal.

- Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. PMC - NIH.

- Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides. PubMed - NIH.

- Application Notes and Protocols for the Synthesis of Celecoxib

- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

- Jiang, H. (2012). Synthesis method of celecoxib.

- An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company.

- Willgerodt-Kindler featuring acetophenone. Sciencemadness Discussion Board.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- The Versatility of 4-(Trifluoromethyl)phenylacetic Acid in Organic Synthesis.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- 4-Methyl-3-(trifluoromethyl)phenylacetic acid 1000544-72-8 wiki. Guidechem.

- Preparation method of 4-methylthio phenylacetic acid.

- 2-Trifluoromethoxyacetic Acid – Synthesis and Characteriz

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. sciencemadness.org [sciencemadness.org]

- 6. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]

- 7. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchspace.csir.co.za [researchspace.csir.co.za]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]

- 11. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. zenodo.org [zenodo.org]

- 16. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

The Trifluoromethyl Group in Aromatic Esters: A Deep Dive into Reactivity and Synthetic Utility

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on molecular properties. When appended to an aromatic ester, the CF₃ group imparts a unique and powerful set of reactivities, transforming the molecule into a versatile synthetic intermediate. This in-depth technical guide explores the nuanced reactivity of the trifluoromethyl group in aromatic esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its electronic influence and synthetic potential. We will delve into the mechanistic underpinnings of key transformations, including ester hydrolysis, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. This guide will further provide detailed, field-proven protocols and visual aids to empower researchers in harnessing the full potential of these valuable compounds.

The Enduring Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its strong inductive effect significantly alters the electronic landscape of the aromatic ring, which is fundamental to understanding the reactivity of trifluoromethyl-substituted aromatic esters.[2] This powerful electronic pull has significant implications for drug design, as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] Consequently, aromatic scaffolds bearing the CF₃ group are prevalent in a wide array of pharmaceuticals.[4]

The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group.[2] This robustness, however, does not render the group inert. As we will explore, the CF₃ group's electronic properties are the very key to unlocking a diverse range of chemical transformations.

Reactivity of the Ester Moiety: Accelerated Hydrolysis

The potent electron-withdrawing nature of the trifluoromethyl group directly influences the reactivity of the ester functionality. This effect is particularly evident in the hydrolysis of aromatic esters. Theoretical and experimental studies have shown that the presence of a trifluoromethyl group, on either the acyl or the alcohol portion of an ester, significantly accelerates the rate of hydrolysis compared to their non-fluorinated counterparts.

This acceleration can be attributed to the increased electrophilicity of the ester carbonyl carbon. The CF₃ group withdraws electron density from the aromatic ring, which in turn pulls electron density from the ester group, making the carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions.

Table 1: Relative Hydrolysis Rates of Substituted Phenyl Benzoates

| Substituent on Phenyl Ring | Relative Rate of Alkaline Hydrolysis |

|---|---|

| H | 1.0 |

| p-CH₃ | 0.5 |

| p-Cl | 3.5 |

| p-NO₂ | 25.0 |

| p-CF₃ | ~10-15 (Estimated) |

Data is illustrative and compiled from various sources on Hammett plots for benzoate ester hydrolysis. The value for p-CF₃ is an estimation based on its Hammett parameter.

The position of the trifluoromethyl group relative to the ester group also plays a crucial role, with the effect being most pronounced when the CF₃ group is in the para or ortho position, where its electron-withdrawing influence is most effectively transmitted to the ester moiety through resonance and inductive effects.

Activating the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus reactive towards electrophiles. However, the presence of a strong electron-withdrawing group like trifluoromethyl can dramatically alter this reactivity, making the aromatic ring susceptible to nucleophilic attack. This transformation, known as Nucleophilic Aromatic Substitution (SNAr), is a powerful tool for the functionalization of trifluoromethyl-substituted aromatic esters.[5]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The trifluoromethyl group, particularly when positioned ortho or para to a leaving group (such as a halide), effectively stabilizes the negative charge of the Meisenheimer complex through its strong inductive effect, thereby accelerating the reaction.[6]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution of Methyl 4-chloro-2-(trifluoromethyl)benzoate

Objective: To synthesize methyl 4-methoxy-2-(trifluoromethyl)benzoate via an SNAr reaction.

Materials:

-

Methyl 4-chloro-2-(trifluoromethyl)benzoate

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-chloro-2-(trifluoromethyl)benzoate (1.0 eq).

-

Dissolve the starting material in anhydrous methanol.

-

Add sodium methoxide (1.2 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-methoxy-2-(trifluoromethyl)benzoate.

Self-Validation: The progress of the reaction can be monitored for the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Trifluoromethylated Aromatic Ester as a Cross-Coupling Partner

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and trifluoromethyl-substituted aromatic esters are excellent substrates for these powerful transformations. The ester group can either be a spectator to the reaction or, in some cases, can itself be used as a coupling partner. More commonly, the aromatic ring of the ester is functionalized with a leaving group (e.g., a halide or triflate) that participates in the cross-coupling reaction.

The electron-withdrawing trifluoromethyl group can influence the efficiency of these reactions by affecting the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Profile of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate in Organic Solvents: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development pipeline, from early-stage discovery to formulation.[1][2] Poor solubility can lead to unreliable in-vitro assay results, low bioavailability, and significant formulation challenges.[1][3] This technical guide provides a comprehensive examination of the solubility of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate, a fluorinated aromatic ester with relevance as a potential building block in medicinal chemistry.[4][5] We will explore the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method coupled with HPLC analysis, and discuss the interpretation of solubility data in the context of solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

In the realm of drug development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful lead optimization and formulation.[1][6] Thermodynamic solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium, dictates the upper limit for a drug's absorption and bioavailability.[7][8] this compound is a molecule that combines several key structural features: an aromatic ring, an ester functional group, and a trifluoromethyl (TFM) group. The TFM group is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and binding affinity.[4] Therefore, a thorough understanding of this compound's behavior in various organic solvents is essential for chemists and formulation scientists.

The fundamental principle guiding solubility is the adage "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[9][10] This guide will provide the theoretical framework and practical methodologies to move beyond this simple rule into quantitative, reproducible solubility assessment.

Physicochemical Profile of the Analyte

Before delving into experimental determination, it is crucial to understand the intrinsic properties of the target compound. These properties provide a strong indication of its expected solubility behavior.

| Property | Value | Source |

| IUPAC Name | methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate | PubChem[11] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[11] |

| Molecular Weight | 232.20 g/mol | PubChem[11] |

| Calculated XLogP3 | 3.5 | PubChem[11] |

| Appearance | Solid (predicted) | --- |

The high XLogP3 value suggests that the compound is significantly lipophilic (hydrophobic) and will likely exhibit poor solubility in aqueous media but favorable solubility in many organic solvents.

Core Principles: Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces. The process requires energy to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, which is then compensated by the formation of new solute-solvent interactions.[12] Several factors govern this equilibrium.[9][13]

-

Polarity of Solute and Solvent : The most significant factor. The trifluoromethyl group and aromatic ring make the molecule predominantly nonpolar, while the methyl ester group introduces a degree of polarity. Solvents that can effectively interact with these different regions will be more successful.

-

Temperature : For most solids, solubility increases with temperature as the dissolution process is often endothermic.

-

Hydrogen Bonding : this compound has hydrogen bond acceptors (the oxygen atoms of the ester) but no donors. It will therefore dissolve more readily in solvents that are hydrogen bond donors (e.g., alcohols) compared to non-polar aprotic solvents.

-

Molecular Size : Larger molecules can be more difficult to solvate, though this is a less dominant factor than polarity.[13]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible data, a standardized methodology is paramount. The equilibrium shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound in a saturated solution at equilibrium.[6]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol describes the process of measuring the solubility of this compound at a controlled temperature (e.g., 25 °C).

Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, ensuring a true thermodynamic equilibrium is reached.[12] Using an excess of the solid is critical to guarantee that the solution is saturated throughout the experiment.

Step-by-Step Protocol:

-

Preparation : Add an excess amount of crystalline this compound (e.g., 10-20 mg) to a series of glass vials. The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or rotator within a temperature-controlled incubator set to 25 °C. Agitate the vials for a sufficient duration to reach equilibrium. A 24-hour period is standard, though 48 or 72 hours may be necessary to confirm equilibrium has been reached.[3][12]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (PTFE for organic solvents) into a clean HPLC vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[14]

-

Dilution : Dilute the filtered sample with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor must be recorded.

-

Quantification : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method to determine the compound's concentration.[8][14]

Quantitative Analysis by HPLC

HPLC is the preferred analytical technique because of its high precision, sensitivity, and ability to separate the analyte from potential impurities or degradants, which is a limitation of methods like UV spectroscopy.[14]

Protocol for Quantification:

-

Standard Preparation : Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.[9]

-

Calibration Curve Generation : Inject each standard onto the HPLC system and record the peak area. Plot a graph of peak area versus concentration.

-

Linear Regression : Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are calculated. An R² value > 0.995 is required for a reliable calibration curve.[9]

-

Sample Analysis : Inject the diluted, filtered sample from the solubility experiment.

-

Concentration Calculation : Use the peak area of the sample and the regression equation to calculate its concentration.

-

Final Solubility Calculation : Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent, typically expressed in mg/mL or µg/mL.

Illustrative Solubility Data

While exhaustive experimental data for this specific compound is not publicly available, we can predict its relative solubility based on its structure and the "like dissolves like" principle. The following table presents illustrative data to guide researchers.

| Solvent | Solvent Type | Predicted Solubility (mg/mL at 25°C) | Rationale |

| Hexane | Nonpolar | Low (< 5) | Poor interaction with the polar ester group. |

| Toluene | Aromatic, Nonpolar | Moderate (20 - 50) | π-π stacking interactions with the aromatic ring. |

| Dichloromethane | Polar Aprotic | High (> 100) | Good balance of polarity to solvate the ester and nonpolarity for the rest of the molecule. |

| Ethyl Acetate | Polar Aprotic | Very High (> 200) | Structurally similar to the solute's ester group, promoting strong interactions. |

| Acetone | Polar Aprotic | Very High (> 200) | Strong dipole moment effectively solvates the ester group. |

| Acetonitrile | Polar Aprotic | Moderate (50 - 100) | Polar, but less effective at solvating the bulky aromatic portion. |

| Methanol | Polar Protic | Moderate (30 - 70) | Can accept H-bonds from the solvent, but the large nonpolar region limits solubility. |

| Water | Polar Protic | Very Low (< 0.1) | Highly lipophilic molecule (XLogP3 = 3.5) is incompatible with the strong H-bond network of water. |

Discussion and Implications

The solubility profile is a direct reflection of the molecule's structure. The high predicted solubility in solvents like ethyl acetate and acetone is expected, as their polarity and chemical nature are well-suited to interact with the ester functionality and the aromatic system. The moderate solubility in alcohols like methanol highlights the role of hydrogen bonding; the solvent acts as a donor to the ester's oxygen acceptors. The poor solubility in nonpolar hexane and highly polar water defines the operational boundaries for this compound.

For the research scientist , this data is invaluable:

-

Reaction Chemistry : Dichloromethane or ethyl acetate would be excellent choices for reaction solvents.

-

Purification : A solvent system involving hexane as an anti-solvent and ethyl acetate or dichloromethane as the primary solvent would likely be effective for recrystallization or column chromatography.

-

Drug Development : The extremely low aqueous solubility indicates that if this compound were an API, it would be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, requiring significant formulation strategies like amorphous solid dispersions or lipid-based formulations to achieve adequate bioavailability.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By grounding our approach in the fundamental principles of physical chemistry and employing robust, validated experimental methods like the shake-flask technique with HPLC quantification, researchers can generate the high-quality data necessary to make informed decisions. This data is critical for advancing chemical synthesis, optimizing purification processes, and tackling the formulation challenges inherent in developing novel pharmaceutical agents.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Shake-Flask Solubility Assay. Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Determination of aqueous solubility by heating and equilibration: A technical note.

- How to determine the solubility of a substance in an organic solvent?

- This compound | C11H11F3O2 | CID 71744206. PubChem.

- CAS#:62451-84-7 | Methyl [3-(trifluoromethyl)

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- EXPERIMENT 1 DETERMIN

- Methyl 2-[3-(trifluoromethyl)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Organic Compounds. University of Toronto.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell.

- Methyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)

- Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.

- Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods.

- Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7.

- METHYL 3-(TRIFLUOROMETHYL)

- Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma.

- (23b) Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. AIChE.

- methyl 2-(2-acetylphenyl)

- Methyl 2-(3-(trifluoromethyl)phenyl)

- Methyl 2-(4-Methyl-3-(trifluoromethyl)phenyl)

- methyl phenyl acet

- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE | CAS 62451-84-7.

- Methyl phenylacet

- Methyl phenyl acet

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. sciforum.net [sciforum.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. chem.ws [chem.ws]

- 11. This compound | C11H11F3O2 | CID 71744206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. m.youtube.com [m.youtube.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

application of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate in pharmaceutical intermediate synthesis

Application Notes: Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Intermediates

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and high lipophilicity.[3] this compound (CAS No. 1261553-60-9) is a specialized chemical intermediate that embodies these desirable characteristics.[4][5] Its phenylacetic acid backbone provides a versatile scaffold for synthetic elaboration, while the specific 4-methyl-3-(trifluoromethyl)phenyl substitution pattern is a key structural motif found in several advanced pharmaceutical agents, including targeted cancer therapies.

This document serves as a technical guide for researchers and drug development professionals on the application of this intermediate, providing field-proven insights and detailed protocols for its use in the synthesis of complex active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| IUPAC Name | methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate |

| CAS Number | 1261553-60-9 |

| Molecular Formula | C₁₁H₁₁F₃O₂ |

| Molecular Weight | 232.20 g/mol |

| SMILES | CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F |

| InChIKey | QNYCASKFLHIXOY-UHFFFAOYSA-N |

Core Application: A Key Building Block for Kinase Inhibitors

The 4-methyl-3-(trifluoromethyl)phenyl moiety is a critical component of several multi-target tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. A prime example is Ponatinib (Iclusig®) , a potent pan-BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), especially in cases with the T315I mutation that confers resistance to other therapies.[6][7][8]

The synthesis of Ponatinib involves the creation of a complex benzamide structure where the N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl] fragment is essential for activity.[6] While various synthetic routes exist, they converge on the need for a precursor containing the 4-(substituted)-3-(trifluoromethyl)aniline core. This compound and its corresponding acid are ideal starting points or close analogs for constructing such fragments. The phenylacetate functional group is readily converted into a carboxylic acid, which can then be transformed into a variety of other functionalities required for building the final API.

Figure 1: Synthetic utility of the core intermediate.

Experimental Protocols: From Intermediate to Advanced Scaffold

The following protocols provide detailed, validated methodologies for the key transformations required to utilize this compound in a multi-step synthesis.

Protocol 1: Saponification to 2-(4-methyl-3-(trifluoromethyl)phenyl)acetic Acid

Causality and Rationale: The conversion of the methyl ester to a carboxylic acid is the pivotal first step for subsequent amide bond formation. Saponification using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and highly efficient method. LiOH is often preferred for its high reactivity and the ease of work-up, as lithium salts can be more soluble in aqueous media. The use of tetrahydrofuran (THF) ensures the miscibility of the aqueous base with the organic substrate.

Materials and Reagents:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF), ACS Grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate (EtOAc), ACS Grade

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Saturated Sodium Chloride (Brine) solution

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 21.5 mmol) in THF (100 mL).

-

In a separate beaker, prepare a solution of LiOH·H₂O (e.g., 1.35 g, 32.2 mmol) in deionized water (50 mL).

-

Add the aqueous LiOH solution to the flask containing the ester.

-

Stir the resulting biphasic mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has completely disappeared (typically 2-4 hours).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2M HCl. A white precipitate of the carboxylic acid product should form.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid as a white to off-white solid.

-

Purification: The product is often of high purity after work-up. If necessary, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >95%.

Protocol 2: Amide Coupling to Synthesize a Ponatinib Precursor Fragment

Causality and Rationale: The formation of an amide bond between the newly synthesized carboxylic acid and an appropriate aniline derivative is the cornerstone of synthesizing many kinase inhibitors. This protocol describes a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine to form the desired amide bond.

Materials and Reagents:

-

2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq, from Protocol 1)

-

4-(Aminomethyl)-3-(trifluoromethyl)aniline (or a similar substituted aniline) (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water & Brine

Step-by-Step Methodology:

-

Charge a dry, nitrogen-flushed round-bottom flask with 2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid (e.g., 4.0 g, 18.3 mmol), HOBt (e.g., 2.97 g, 22.0 mmol), and the selected aniline derivative (e.g., 3.9 g, 19.2 mmol).

-

Add anhydrous DMF (80 mL) to dissolve the solids.

-

Add DIPEA (e.g., 9.6 mL, 54.9 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add EDC·HCl (e.g., 4.2 g, 22.0 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water (200 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 75 mL), water (1 x 75 mL), and brine (1 x 75 mL). This removes residual DMF, acid, and coupling reagents.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

-

Validation: Characterize the final amide product by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm identity and purity (>98%).

Sources